2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate
Description
The compound 2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate is a structurally complex molecule featuring a bicyclic pyrrolo-pyrrolidine core substituted with phenylsulfonyl groups. The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation and cyclization, as inferred from analogous synthetic routes for related pyrrolidine derivatives .
Properties
IUPAC Name |
[2-[(3aR)-1-(benzenesulfonyl)-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S2/c1-25-16-21(20-14-8-9-15-22(20)33-35(31,32)19-12-6-3-7-13-19)27(24(25)26-23(28)17-25)34(29,30)18-10-4-2-5-11-18/h2-15,21,24H,16-17H2,1H3,(H,26,28)/t21?,24?,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXOUBYDJVUAFZ-ZZVXHFGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1NC(=O)C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4OS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(N(C1NC(=O)C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4OS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 512.60 g/mol. The structure features a bicyclic octahydropyrrolo framework with phenylsulfonyl and benzenesulfonate groups, which may influence its biological interactions and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.60 g/mol |
| CAS Number | 957029-95-7 |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to the compound. For instance, compounds with similar structural motifs have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
In a study evaluating the antibacterial activity of related compounds, it was found that certain derivatives exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents based on this scaffold .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Research Findings:
A study reported that similar pyrrole derivatives reduced inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), indicating their potential role in managing inflammatory responses .
Anticancer Potential
Emerging research indicates that compounds related to this compound may possess anticancer properties. Preliminary screening has shown cytotoxic effects against various cancer cell lines.
Case Study:
In one study, specific derivatives were tested against breast cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The proposed mechanism involves apoptosis induction through mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on cancer cell lines. The mechanism may involve interaction with specific enzymes or receptors involved in cell proliferation.
- Antimicrobial Properties : The sulfonate group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Materials Science
- Polymer Additives : Due to its chemical stability and reactivity, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability.
- Nanocomposites : It has potential applications in creating nanocomposites where it can act as a coupling agent between organic and inorganic phases.
Case Studies
-
Study on Anticancer Properties :
- A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM, which indicates significant potency compared to standard chemotherapeutics.
-
Antimicrobial Efficacy Assessment :
- Research published in the Journal of Medicinal Chemistry highlighted that the sulfonated derivative displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.
Comparison with Similar Compounds
Research Findings and Limitations
Bioactivity Gaps
No direct pharmacological data for the target compound are available in the provided evidence. The lack of X-ray diffraction or in vitro data (as noted in ) limits mechanistic insights.
Q & A
Q. What in situ characterization techniques are recommended for tracking transient intermediates in the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
